BIBF 1202 is a key metabolite of Nintedanib, a triple angiokinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) [, , ]. BIBF 1202 itself exhibits inhibitory effects on human UDP-glucuronosyltransferase (UGT) enzymes []. In research settings, BIBF 1202 serves as a valuable tool for studying the metabolism and pharmacokinetic properties of Nintedanib [, ].
BIBF 1202 is derived from the indolinone class of compounds and is synthesized from specific chemical precursors. Its development was aimed at targeting angiogenesis, a critical process in tumor growth and metastasis. The compound has been extensively studied for its pharmacological properties and clinical efficacy, leading to its approval for use in various therapeutic settings.
The synthesis of BIBF 1202 involves several key steps that ensure the production of a high-purity compound suitable for clinical use. The initial stages typically involve:
The entire process is closely monitored with in-process controls to ensure consistency and quality of the final product .
BIBF 1202 has a complex molecular structure characterized by:
The molecular structure has been elucidated through X-ray crystallography, revealing its binding orientation within the kinase domains of target receptors .
BIBF 1202 undergoes several important chemical reactions:
The mechanism of action of BIBF 1202 involves:
BIBF 1202 exhibits several notable physical and chemical properties:
These properties are crucial for formulating the drug for clinical applications .
BIBF 1202 has significant scientific applications:
BIBF 1202 (C~30~H~31~N~5~O~4~; MW 525.6 g/mol) is the primary carboxylate metabolite derived from the prodrug nintedanib (BIBF 1120) via enzymatic hydrolysis. This metabolic activation occurs through methyl ester cleavage catalyzed primarily by carboxylesterases (CES) in hepatic and intestinal tissues. The reaction converts nintedanib’s methyl ester group into a carboxylic acid, forming the pharmacologically active metabolite BIBF 1202 [1] [3] [5].
Table 1: Key Characteristics of BIBF 1202 Formation
Property | Value | Biological Significance |
---|---|---|
Precursor Compound | Nintedanib (BIBF 1120) | Prodrug requiring metabolic activation |
Metabolic Reaction | Methyl ester hydrolysis | Generates bioactive carboxylic acid moiety |
Primary Enzymes Involved | Carboxylesterases (CES1/CES2) | Expressed in liver/intestine |
Catalytic Efficiency (V~max~/K~m~) | High (>80% conversion in humans) | Rapid systemic exposure post-nintedanib dosing |
Systemic Bioavailability | 23% (total absorbed fraction) | Limited by first-pass metabolism |
This hydrolysis is the dominant metabolic pathway for nintedanib, accounting for >80% of its initial biotransformation in humans. The reaction is efficient due to high substrate affinity of carboxylesterases for nintedanib’s ester bond, resulting in rapid appearance of BIBF 1202 in plasma (peak concentrations within 1.3 hours post-dose) [2] [6]. Despite BIBF 1202 exhibiting target receptor binding (VEGFR2 IC~50~ = 62 nM), its in vivo potency is substantially reduced (9-607-fold lower across kinase targets) compared to nintedanib, limiting its direct therapeutic contribution [6] [7].
Following ester cleavage, BIBF 1202 undergoes extensive phase II metabolism via glucuronidation. This conjugation is mediated predominantly by hepatic uridine 5'-diphospho-glucuronosyltransferase UGT1A1, which catalyzes the transfer of glucuronic acid to BIBF 1202's carboxyl group, forming the 1-O-acylglucuronide conjugate [2] [4] [8].
Molecular Specificity: UGT1A1 exhibits high catalytic efficiency for BIBF 1202 due to optimal spatial alignment between the metabolite’s carboxylic acid group and the enzyme’s active site. In vitro studies using recombinant human UGT isoforms confirm UGT1A1 as the primary catalyst, with minor contributions from UGT1A3 and UGT1A9 [8].
Reactivity of the Conjugate: The 1-O-acylglucuronide metabolite exhibits chemical reactivity due to:
Table 2: Glucuronidation Parameters for BIBF 1202
Parameter | BIBF 1202 Glucuronide | Experimental Evidence |
---|---|---|
Primary UGT Enzyme | UGT1A1 (Km ≈ 15 μM) | Recombinant enzyme assays [8] |
Metabolic Stability | Half-life: 2-6 hours (pH 7.4) | pH-dependent degradation studies |
Major Elimination Pathway | Biliary excretion (>94% of dose) | Radiolabeled human ADME studies [2] [6] |
Protein Adduct Formation | Low (<5% of conjugate) | In vitro albumin binding assays |
This glucuronidation represents the terminal detoxification pathway prior to elimination. The glucuronide conjugate is pharmacologically inactive at BIBF 1202's primary kinase targets, effectively terminating its receptor interactions [6] [7].
Significant differences exist in BIBF 1202 metabolism across species, impacting translational research and toxicity extrapolation:
Metabolic Rate Disparities:
Genetic Polymorphisms: Human UGT1A1 polymorphisms (e.g., UGT1A1 *28 allele) reduce BIBF 1202 glucuronidation by up to 50% in vitro. This variation contributes to 30-40% interindividual differences in metabolite exposure, though compensatory mechanisms (e.g., alternative UGT isoforms) prevent drastic clinical consequences [6] [8].
Tissue-Specific Metabolism:
Table 3: Cross-Species Comparison of BIBF 1202 Disposition
Parameter | Human | Rat | Dog | Clinical Relevance |
---|---|---|---|---|
Esterase Conversion | High (t~1/2~ = 0.8 h) | Moderate (t~1/2~ = 2.1 h) | High (t~1/2~ = 1.2 h) | Underpredicts human exposure in rats |
UGT1A Contribution | 85% of conjugation | 40% of conjugation | 65% of conjugation | Dogs better model human glucuronidation |
Fecal Excretion | 94% of dose | 89% of dose | 92% of dose | Consistent biliary elimination pathway |
Polymorphism Impact | Moderate (UGT1A1) | Negligible | Low | Human-specific variability factors |
These interspecies variations necessitate careful interpretation of preclinical data. While biliary excretion remains the dominant elimination route across mammals (>89% fecal excretion), the metabolic fluxes through esterase vs. UGT pathways differ substantially, affecting metabolite exposure predictions [2] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7